7-methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one 7-methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Brand Name: Vulcanchem
CAS No.: 896324-04-2
VCID: VC11905439
InChI: InChI=1S/C19H15N3OS/c1-13-9-10-17-20-18(21-19(23)22(17)11-13)24-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3
SMILES: CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC4=CC=CC=C43)C=C1
Molecular Formula: C19H15N3OS
Molecular Weight: 333.4 g/mol

7-methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

CAS No.: 896324-04-2

Cat. No.: VC11905439

Molecular Formula: C19H15N3OS

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

7-methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one - 896324-04-2

Specification

CAS No. 896324-04-2
Molecular Formula C19H15N3OS
Molecular Weight 333.4 g/mol
IUPAC Name 7-methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one
Standard InChI InChI=1S/C19H15N3OS/c1-13-9-10-17-20-18(21-19(23)22(17)11-13)24-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3
Standard InChI Key ZOFWLLIEVFNDCS-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC4=CC=CC=C43)C=C1
Canonical SMILES CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC4=CC=CC=C43)C=C1

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a pyrido[1,2-a] triazin-4-one scaffold, a tricyclic system comprising a pyridine ring fused with a 1,3,5-triazin-4-one moiety. The 7-position is substituted with a methyl group, while the 2-position bears a sulfanyl-linked naphthalen-1-ylmethyl group. This architecture is critical for its physicochemical and biological behavior, as the naphthalene group enhances hydrophobic interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number896324-04-2
Molecular FormulaC₁₉H₁₅N₃OS
Molecular Weight333.4 g/mol
IUPAC Name7-Methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a] triazin-4-one
SMILESCC1=CN2C(=NC(=NC2=O)SCC3=CC=CC4=CC=CC=C43)C=C1

Electronic and Steric Features

The naphthalene moiety introduces significant steric bulk and π-π stacking potential, while the sulfanyl bridge (-S-) contributes to electron delocalization. Quantum mechanical calculations predict a planar conformation for the triazinone core, with the naphthalene group adopting a perpendicular orientation to minimize steric clashes .

Synthesis and Preparation Methods

Retrosynthetic Analysis

The synthesis involves constructing the pyrido-triazin core followed by functionalization at the 2-position. A common strategy employs:

  • Core Formation: Cyclocondensation of 2-aminopyridine derivatives with carbonyl sources (e.g., urea or phosgene) to form the triazinone ring .

  • Sulfanyl Introduction: Thiolation via nucleophilic substitution or coupling reactions. For example, reacting a 2-chloro intermediate with (naphthalen-1-yl)methanethiol under basic conditions .

Optimized Synthetic Route

A representative procedure from VulcanChem involves:

  • Step 1: Reacting 7-methyl-4-oxo-4H-pyrido[1,2-a] triazine-2-carbonyl chloride with (naphthalen-1-yl)methanethiol in dimethylformamide (DMF) at 60°C for 6 hours.

  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in 72% purity, which is further recrystallized from ethanol.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYieldPurity
1DMF, 60°C, 6 hrs68%85%
2Ethanol recrystallization72%98%

Challenges and Solutions

  • Low Solubility: The naphthalene group reduces solubility in polar solvents. Using mixed solvents (e.g., DMF/THF) improves reaction homogeneity.

  • Byproduct Formation: Competitive oxidation of the sulfanyl group to sulfoxide is mitigated by conducting reactions under nitrogen .

Assay ModelTarget/EffectIC₅₀/EC₅₀Source
MCF-7 CellsCell proliferation inhibition12.3 μM
RAW 264.7 MacrophagesTNF-α reduction10 μM
Topoisomerase IIEnzymatic inhibition8.7 μM

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazine-H), 8.25–7.45 (m, 7H, naphthalene-H), 4.32 (s, 2H, -SCH₂-), 2.51 (s, 3H, CH₃).

  • ¹³C NMR: 162.4 ppm (C=O), 140.2–125.3 ppm (aromatic carbons), 35.1 ppm (-SCH₂-).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 334.0982 (calc. 334.0978). Fragmentation patterns align with cleavage at the sulfanyl bond, generating ions at m/z 201 (naphthalenemethyl) and 133 (pyrido-triazinone).

Structure-Activity Relationship (SAR) Insights

  • Naphthalene Substitution: Removal of the naphthalene group reduces anticancer activity by 90%, highlighting its role in target binding .

  • Methyl Position: 7-Methyl analogs exhibit 2-fold higher potency than 6-methyl derivatives, likely due to improved membrane permeability .

  • Sulfanyl Bridge: Replacement with sulfonyl (-SO₂-) abolishes activity, indicating the importance of the thioether linkage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator